1-Methyl-7-(piperazin-1-yl)-1H-pyrazolo[4,3-d]pyrimidine
Description
1-Methyl-7-(piperazin-1-yl)-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[4,3-d]pyrimidine core substituted with a methyl group at position 1 and a piperazine moiety at position 6. This scaffold is notable for its versatility in drug design, particularly in targeting enzymes and receptors due to its structural mimicry of purine bases. The piperazine substituent enhances solubility and bioavailability, while the methyl group contributes to steric and electronic modulation .
Structure
3D Structure
Properties
Molecular Formula |
C10H14N6 |
|---|---|
Molecular Weight |
218.26 g/mol |
IUPAC Name |
1-methyl-7-piperazin-1-ylpyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C10H14N6/c1-15-9-8(6-14-15)12-7-13-10(9)16-4-2-11-3-5-16/h6-7,11H,2-5H2,1H3 |
InChI Key |
QWCWMIXGRRPXCR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)N=CN=C2N3CCNCC3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Pyrimidine Precursors
A common method involves cyclizing 4,6-dichloropyrimidine-5-carbaldehyde with methylhydrazine to form the pyrazole ring. For example, 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is synthesized by treating 4,6-dichloro-5-formylpyrimidine with methylhydrazine in ethanol under reflux (70–80°C, 8 h), yielding the chlorinated intermediate critical for further functionalization.
Chlorination of Pyrazolopyrimidinones
Alternative routes begin with pyrazolopyrimidin-4-ones, which are chlorinated using phosphorus oxychloride (POCl₃) in the presence of trimethylamine (TMA). For instance, 6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one undergoes chlorination with POCl₃ at 110°C for 4 h to produce 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. While this example pertains to a [3,4-d] isomer, analogous conditions apply to [4,3-d] systems.
Nucleophilic Substitution at Position 7
Introducing the piperazine moiety at position 7 requires displacing the chloro group via nucleophilic aromatic substitution (SNAr).
Reaction Conditions and Optimization
The 7-chloro intermediate reacts with piperazine in tert-butanol (t-BuOH) at 70–80°C for 2–4 h, using ethyldiisopropylamine (DIPEA) as a base to neutralize HCl. For example, 7-chloro-3-isopropyl-5-methylsulfanyl-1H-pyrazolo[4,3-d]pyrimidine reacts with 1-[4-(pyridin-2-yl)phenyl]methanamine in t-BuOH at 70°C for 2 h, yielding 82.9% of the substituted product. Adapting this protocol, piperazine (2.2 equiv) and 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine (1 equiv) in t-BuOH with DIPEA (3 equiv) at 80°C for 3 h achieve substitution with minimal byproducts.
Table 1: Comparative Reaction Conditions for Piperazine Substitution
| Precursor | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 7-Chloro-1-methyl derivative | t-BuOH | 80 | 3 | ~85 | |
| 7-Chloro-3-isopropyl | t-BuOH | 70 | 2 | 82.9 |
Characterization and Analytical Data
Successful synthesis is confirmed via spectral and physicochemical analyses:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Strong absorptions at 3190 cm⁻¹ (N-H stretch) and 1660 cm⁻¹ (C=N) validate the pyrazolo[4,3-d]pyrimidine core.
Melting Point and Purity
The compound typically crystallizes as a white solid with a melting point of 138–139°C, consistent with analogous derivatives like 1-methyl-7-(4-methylpiperazin-1-yl)-3-propyl-5-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[4,3-d]pyrimidine.
Alternative Synthetic Pathways
Solid-Phase Synthesis
Emerging methodologies employ resin-bound intermediates to streamline purification. For example, Wang resin-functionalized pyrazolo[4,3-d]pyrimidines undergo piperazine coupling followed by cleavage, though yields remain suboptimal (~60%).
Challenges and Mitigation Strategies
-
Regioselectivity : Competing substitution at position 5 is avoided by using sterically hindered bases like DIPEA.
-
Piperazine Dimerization : Excess piperazine (2.5 equiv) suppresses dimer formation, while catalytic KI enhances reactivity.
-
Solvent Choice : Polar aprotic solvents (e.g., DMF) accelerate SNAr but increase side reactions; t-BuOH balances reactivity and selectivity .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-7-(piperazin-1-yl)-1H-pyrazolo[4,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: m-CPBA is commonly used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Various nucleophiles can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA yields sulfoxides, while nucleophilic substitution can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
Cancer Treatment
One of the most prominent applications of 1-Methyl-7-(piperazin-1-yl)-1H-pyrazolo[4,3-d]pyrimidine is in the development of epidermal growth factor receptor inhibitors (EGFRIs). Research has shown that derivatives of this compound exhibit potent anti-proliferative activities against various cancer cell lines.
Case Study: EGFR Inhibitors
A study synthesized several derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold, which demonstrated significant inhibitory effects on both wild-type and mutant EGFR. Notably, compound 12b showed IC values of 0.016 µM against wild-type EGFR and 0.236 µM against the T790M mutant variant, indicating its potential as a therapeutic agent in treating resistant forms of cancer .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies have indicated that certain derivatives possess bactericidal effects against drug-resistant strains of Mycobacterium tuberculosis.
Case Study: Antimycobacterial Activity
Research highlighted that specific pyrazolo[4,3-d]pyrimidine derivatives exhibited significant activity against both drug-susceptible and resistant strains of Mtb, showcasing their potential as novel therapeutic agents for tuberculosis treatment .
Data Table: Summary of Key Findings
| Application Area | Compound Derivative | IC Values (µM) | Notes |
|---|---|---|---|
| Cancer Treatment | Compound 12b | Wild-type: 0.016 | Potent EGFR inhibitor |
| Mutant T790M: 0.236 | Effective against resistant cancer types | ||
| Antimicrobial Activity | Various Derivatives | MIC values varied | Effective against drug-resistant Mtb strains |
Mechanism of Action
The mechanism of action of 1-Methyl-7-(piperazin-1-yl)-1H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
The biological and physicochemical properties of pyrazolo[4,3-d]pyrimidine derivatives are highly dependent on substituents. Key analogues include:
Key Observations:
- Piperazine vs. Amine Substituents: The piperazine group in the target compound enhances solubility and binding affinity compared to simple amines (e.g., pentylamine in ) due to its capacity for hydrogen bonding and conformational flexibility .
- Chlorine vs. Piperazine: The 7-chloro derivative () lacks the piperazine’s pharmacological versatility, serving primarily as a synthetic precursor.
- Core Isomerism: Pyrazolo[3,4-d]pyrimidines () exhibit distinct biological profiles compared to [4,3-d] isomers, highlighting the importance of core structure in target selectivity.
Physicochemical Properties
Biological Activity
1-Methyl-7-(piperazin-1-yl)-1H-pyrazolo[4,3-d]pyrimidine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C10H14N6
- Molecular Weight : 218.26 g/mol
- CAS Number : 1216000-14-4
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly as an inhibitor of certain enzymes and receptors involved in cancer progression.
The compound functions primarily as an inhibitor of the epidermal growth factor receptor (EGFR), which is crucial in the signaling pathways that regulate cell division and survival. Inhibition of EGFR can lead to reduced proliferation of cancer cells.
In Vitro Studies
Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings from these studies:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (lung cancer) | 12.5 | EGFR inhibition |
| This compound | HCT116 (colon cancer) | 15.0 | Induction of apoptosis |
These results suggest that the compound has promising anti-proliferative properties against lung and colon cancer cell lines.
Case Studies
A recent study focused on synthesizing derivatives of pyrazolo[4,3-d]pyrimidine and assessing their biological activities. The most potent derivative exhibited an IC50 value of 0.016 µM against wild-type EGFR and showed significant activity against the mutant form (T790M) with an IC50 value of 0.236 µM. This highlights the compound's potential in targeting resistant forms of cancer cells .
Flow Cytometric Analysis
Flow cytometry was employed to analyze the effects on cell cycle progression and apoptosis induction. The results indicated that treatment with this compound led to:
- Cell Cycle Arrest : Significant accumulation of cells in S and G2/M phases.
- Apoptosis Induction : Increased BAX/Bcl-2 ratio indicating enhanced apoptotic signaling pathways.
Pharmacological Potential
The pharmacological profile of this compound suggests its utility in treating cancers characterized by overactive EGFR signaling. Its ability to inhibit both wild-type and mutant forms of EGFR makes it a candidate for further development as a targeted therapy.
Q & A
Q. What are the common synthetic routes for 1-Methyl-7-(piperazin-1-yl)-1H-pyrazolo[4,3-d]pyrimidine?
Methodological Answer: The synthesis typically involves heterocyclic condensation reactions. For example:
- Step 1: React pyrazolo-pyrimidine precursors with piperazine derivatives under reflux conditions. describes similar syntheses using trifluoroacetic acid (TFA) as a catalyst in toluene, achieving yields via nucleophilic substitution (e.g., coupling at the 7-position of the pyrazolo[4,3-d]pyrimidine core) .
- Step 2: Purification via column chromatography (e.g., chloroform:methanol gradients) and crystallization (e.g., from dimethyl ether or DMF) .
Q. How is the compound characterized structurally?
Methodological Answer: Key characterization methods include:
- NMR Spectroscopy: and NMR to confirm substituent positions and piperazine integration. For example, piperazine protons appear as broad singlets near δ 2.5–3.5 ppm, while pyrazolo-pyrimidine protons resonate between δ 7.0–8.5 ppm .
- IR Spectroscopy: Peaks at ~1600–1650 cm indicate C=N stretching in the pyrimidine ring .
Q. What in vitro assays are used to evaluate its biological activity?
Methodological Answer:
- Phosphodiesterase (PDE) Inhibition Assays: Measure IC values using fluorescence-based or radiometric methods, as described in AOAC SMPR 2014.011 for related pyrazolo-pyrimidines. Enzyme sources (e.g., PDE5) are incubated with the compound, and cAMP/cGMP levels are quantified .
- Cell Viability Assays: Use MTT or resazurin assays to assess cytotoxicity in target cell lines .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
Methodological Answer:
- Catalyst Screening: TFA (30 mol%) in toluene enhances nucleophilic substitution efficiency at the 7-position of the pyrazolo-pyrimidine core .
- Temperature Control: Reflux (110–120°C) ensures complete reaction while avoiding decomposition. Microwave-assisted synthesis may reduce reaction time .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, as seen in for analogous compounds .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
Methodological Answer:
- Dynamic Effects Analysis: Check for tautomerism in the pyrazolo-pyrimidine ring, which can cause splitting or broadening of signals. Use variable-temperature NMR to identify equilibrium states .
- X-ray Crystallography: Resolve ambiguities by determining the crystal structure, as done for 3H-pyrazolo[4,3-d]pyrimidin-7-ol derivatives in .
Q. What computational methods support structure-activity relationship (SAR) studies?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with PDE isoforms. highlights docking scores correlating with PDE5 inhibition .
- Molecular Dynamics (MD): Simulate binding stability (e.g., 100 ns trajectories) to assess piperazine flexibility and hydrophobic interactions .
Q. How to validate analytical methods for purity assessment?
Methodological Answer:
- HPLC Validation: Follow AOAC SMPR guidelines for linearity (R > 0.99), precision (%RSD < 2%), and LOD/LOQ determination. Use C18 columns with acetonitrile/water mobile phases .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]) with < 5 ppm error, as in for pyrazolo[1,5-a]pyrimidines .
Q. What strategies improve compound stability in biological assays?
Methodological Answer:
Q. How to design analogues for enhanced selectivity toward PDE isoforms?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
